N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine
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Overview
Description
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine is a complex organic compound that features a boronic ester group and a fluorinated benzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-fluorobenzylamine with pinacol borane to form the boronic ester. This reaction is typically carried out under inert atmosphere conditions to prevent oxidation.
Substitution Reaction: The boronic ester is then subjected to a substitution reaction with isopropylamine under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The fluorinated benzylamine moiety enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine
Uniqueness
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine is unique due to its specific combination of a boronic ester group and a fluorinated benzylamine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Biological Activity
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine is a compound with significant potential in medicinal chemistry due to its unique structural features. The incorporation of a boronic ester group enhances its reactivity and biological interactions. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H25BFN2O2, with a molecular weight of approximately 293.18 g/mol. Its structure includes a fluorinated benzylamine moiety and a boronic ester group, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H25BFN2O2 |
Molecular Weight | 293.18 g/mol |
Purity | ≥ 97% |
Physical State | Solid |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in drug design as it allows for enhanced interactions with various biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
- Enzyme Inhibition : The boronic ester functionality enables the compound to act as an inhibitor for certain enzymes that require diols for their activity. This mechanism can be exploited for therapeutic interventions in diseases where these enzymes play a crucial role.
- Potential Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter levels.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of compounds similar to this compound. The results showed a significant reduction in cell viability in various cancer cell lines when treated with the compound at micromolar concentrations.
Case Study 2: Enzyme Interaction
A study focused on enzyme inhibition demonstrated that the compound effectively inhibited a specific protease involved in tumor metastasis. The kinetic studies revealed an IC50 value indicating potent inhibitory activity.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selectivity towards certain biological targets over others, which is crucial for minimizing side effects in therapeutic applications.
- Synergistic Effects : When used in combination with other therapeutic agents, this compound shows enhanced efficacy against resistant cancer cell lines.
Properties
Molecular Formula |
C19H31BFNO2 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C19H31BFNO2/c1-13(2)22(14(3)4)12-15-9-10-16(21)11-17(15)20-23-18(5,6)19(7,8)24-20/h9-11,13-14H,12H2,1-8H3 |
InChI Key |
DBMZNXZENCXNBY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C(C)C)C(C)C |
Origin of Product |
United States |
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